(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone
Description
The compound “(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone” is a substituted imidazole derivative characterized by a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) with a benzylthio (-S-CH₂C₆H₅) group at the 2-position. The methanone group bridges this heterocycle to a 4-chloro-3-nitrophenyl moiety.
- Electron-withdrawing groups: The 3-nitro and 4-chloro substituents on the phenyl ring create an electron-deficient aromatic system, which may influence reactivity or binding interactions.
- Benzylthio functionality: The sulfur atom in the benzylthio group could enhance lipophilicity and participate in non-covalent interactions (e.g., hydrogen bonding or metal coordination).
- Dihydro-imidazole core: The partial saturation of the imidazole ring may confer conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-chloro-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-14-7-6-13(10-15(14)21(23)24)16(22)20-9-8-19-17(20)25-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSNFPXSKMANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its unique structural features, including an imidazole ring and various functional groups. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on existing research findings.
Structural Overview
The compound can be structurally represented as follows:
It consists of:
- An imidazole ring which is known for its role in various biological processes.
- A benzylthio group that enhances lipophilicity and may influence the compound's interaction with biological targets.
- A 4-chloro-3-nitrophenyl moiety which could contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess both antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, making them candidates for further investigation in treating infections .
Anticancer Activity
The biological evaluation of imidazole derivatives has frequently highlighted their potential as anticancer agents. The presence of the imidazole ring is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules. In vitro studies have demonstrated that related compounds can inhibit tumor growth across various cancer cell lines . The specific mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, modulating their activity and influencing cellular responses.
- DNA Binding : Some studies suggest that similar compounds can interact with DNA, potentially disrupting replication and transcription processes .
Case Studies
- Antitumor Activity Assessment : A study evaluating the anticancer properties of imidazole derivatives found that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
- Antimicrobial Efficacy : Another investigation reported that derivatives containing the imidazole scaffold demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazole derivatives, focusing on substituent effects, synthetic strategies, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The benzylthio group in the target compound distinguishes it from analogs with oxygen-containing (e.g., furan ) or alkyl substituents. Sulfur’s polarizability and larger atomic radius may improve hydrophobic interactions or metal-binding capacity compared to oxygen or carbon-based groups. The 4-chloro-3-nitrophenyl moiety introduces steric and electronic effects distinct from mono-substituted nitro or chloro analogs (e.g., 4-nitrophenyl in ).
Synthetic Strategies :
- The synthesis of the target compound may involve thiolation reactions (e.g., nucleophilic substitution with benzyl mercaptan) to introduce the benzylthio group, akin to the use of SOCl₂ for chloromethylation in .
- Comparatively, tetra-substituted imidazoles (e.g., 1,2,4,5-tetraphenyl-1H-imidazole ) often employ multicomponent condensation reactions, whereas cationic imidazolium derivatives () require quaternization steps.
Potential Applications: Coordination Chemistry: The benzylthio and nitro groups in the target compound could act as donor sites for transition metals, similar to imidazolium-based ligands in MOFs . Bioactivity: Chloro and nitro substituents are common in antimicrobial or antitumor agents; the dihydro-imidazole core may modulate bioavailability compared to aromatic analogs .
Research Findings and Limitations
- Gaps in Data : Experimental data (e.g., melting points, solubility, spectroscopic profiles) for the target compound are absent in the provided evidence, limiting direct comparisons.
- Theoretical Insights : Computational studies (e.g., density-functional theory, as in ) could predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the benzylthio and chloro-nitro groups.
- Structural Characterization : Techniques like X-ray crystallography (using software such as SHELXL ) would clarify conformational details of the dihydro-imidazole ring and substituent orientations.
Preparation Methods
Synthetic Route Design and Rationale
The target compound comprises two structural motifs: a 2-(benzylthio)-4,5-dihydro-1H-imidazole ring and a 4-chloro-3-nitrophenyl methanone group. The synthesis was designed to modularly construct these components before coupling them via a nucleophilic acyl substitution reaction. This approach leverages established protocols for introducing benzylthio groups, nitration of aryl chlorides, and imidazole acylation.
Step 1: Synthesis of 2-(Benzylthio)-4,5-dihydro-1H-imidazole
Reaction Overview
The benzylthio moiety was introduced to the imidazole core via alkylation of 4,5-dihydro-1H-imidazole-2-thiol with benzyl bromide under mild conditions.
Procedure
A mixture of 4,5-dihydro-1H-imidazole-2-thiol (2.0 mmol) and benzyl bromide (2.2 mmol) in anhydrous ethanol (40 mL) was treated with triethylamine (1.5 mL) and stirred at room temperature for 10 minutes. The precipitate was filtered, washed with cold ethanol, and recrystallized to yield 2-(benzylthio)-4,5-dihydro-1H-imidazole as white crystals.
Data Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | 25°C |
| Time | 10 minutes |
| Yield | 87% |
The product was characterized by $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 7.35–7.28 (m, 5H, Ar-H), 4.32 (s, 2H, SCH$$2$$Ph), 3.72 (t, 2H, imidazole-CH$$2$$), 2.95 (t, 2H, imidazole-CH$$2$$).
Step 2: Preparation of 4-Chloro-3-nitrobenzoyl Chloride
Nitration and Acyl Chloride Formation
4-Chlorobenzoic acid was nitrated regioselectively at the meta position relative to the carboxylic acid group, followed by conversion to the acyl chloride.
Procedure
4-Chlorobenzoic acid (10 mmol) was added dropwise to a mixture of concentrated HNO$$3$$ (15 mL) and H$$2$$SO$$_4$$ (30 mL) at 0°C. After stirring for 3 hours, the mixture was poured onto ice, and the precipitate was filtered to yield 4-chloro-3-nitrobenzoic acid. This intermediate (8 mmol) was refluxed with thionyl chloride (20 mL) for 2 hours, followed by solvent evaporation to obtain 4-chloro-3-nitrobenzoyl chloride as a yellow solid.
Data Table 2: Nitration and Acyl Chloride Synthesis
| Step | Conditions | Yield |
|---|---|---|
| Nitration | 0°C, HNO$$3$$/H$$2$$SO$$_4$$ | 78% |
| Acyl chloride formation | Reflux with SOCl$$_2$$ | 92% |
FT-IR analysis confirmed the acyl chloride formation (C=O stretch at 1775 cm$$^{-1}$$, NO$$_2$$ asymmetric stretch at 1530 cm$$^{-1}$$).
Step 3: Coupling Reaction to Form the Target Compound
Acylation of 2-(Benzylthio)-4,5-dihydro-1H-imidazole
The imidazole nitrogen was acylated with 4-chloro-3-nitrobenzoyl chloride under anhydrous conditions.
Procedure
A solution of 2-(benzylthio)-4,5-dihydro-1H-imidazole (1.5 mmol) in dry dichloromethane (30 mL) was cooled to 0°C, treated with triethylamine (3.0 mmol), and then 4-chloro-3-nitrobenzoyl chloride (1.8 mmol) was added dropwise. The mixture was stirred overnight at room temperature, washed with water, and purified via column chromatography (hexane:ethyl acetate, 4:1) to afford the title compound as a pale-yellow solid.
Data Table 3: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Time | 12 hours |
| Yield | 68% |
$$ ^{13}C $$ NMR (101 MHz, CDCl$$3$$): δ 190.2 (C=O), 152.1 (imidazole-C2), 141.5 (Ar-NO$$2$$), 134.8–128.3 (Ar-Cl and benzyl).
Optimization and Analytical Characterization
Comparative Analysis of Alternative Methodologies
Friedel-Crafts vs. Nucleophilic Acylation
Friedel-Crafts acylation was deemed unsuitable due to the imidazole’s non-aromatic nature. Nucleophilic acylation provided superior control, albeit with moderate yields (68% vs. <30% for radical-based methods).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
